3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione is an organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aniline with benzoyl chloride to form an intermediate, followed by cyclization with butoxy-substituted phenylacetylene under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Structure-activity relationship (SAR) studies help in understanding how modifications to the compound’s structure affect its biological activity.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. Detailed studies using techniques like molecular docking, spectroscopy, and crystallography are essential to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-5-benzoyl-3-methoxy-6-phenyl-2H-pyran-2,4(3H)-dione
- 3-Anilino-5-benzoyl-3-ethoxy-6-phenyl-2H-pyran-2,4(3H)-dione
- 3-Anilino-5-benzoyl-3-propoxy-6-phenyl-2H-pyran-2,4(3H)-dione
Uniqueness
Compared to similar compounds, 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione may exhibit unique properties due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61707-58-2 |
---|---|
Molecular Formula |
C28H25NO5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-anilino-5-benzoyl-3-butoxy-6-phenylpyran-2,4-dione |
InChI |
InChI=1S/C28H25NO5/c1-2-3-19-33-28(29-22-17-11-6-12-18-22)26(31)23(24(30)20-13-7-4-8-14-20)25(34-27(28)32)21-15-9-5-10-16-21/h4-18,29H,2-3,19H2,1H3 |
InChI Key |
OHLVEOKQJRIMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(C(=O)C(=C(OC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.